cefdinir

Descripción general

Descripción

Cefdinir is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is commonly prescribed for conditions such as pneumonia, otitis media, strep throat, and skin infections . It was approved by the FDA in 1997 and is available under various brand names, including Omnicef .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cefdinir is synthesized through a multi-step process. One common method involves reacting 7-amino-3-vinyl-8-oxy-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid with (Z)-2-(2-aminothiazole-4-yl)-2-acetoxyimino thioacetic acid ester in the presence of an organic base at low temperature . The intermediate is then hydrolyzed and crystallized to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves high-speed shearing wet granulation technology to prepare this compound granules. This method ensures high particle forming rate, good fluidity, and high melting rate .

Análisis De Reacciones Químicas

Types of Reactions

Cefdinir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at the amino or thiazole groups.

Common Reagents and Conditions

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various this compound derivatives with modified antibacterial properties .

Aplicaciones Científicas De Investigación

Cefdinir has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying cephalosporin antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Extensively used in clinical trials to evaluate its efficacy against different bacterial infections.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems

Mecanismo De Acción

Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in bacterial cell walls. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall .

Comparación Con Compuestos Similares

Cefdinir is often compared with other cephalosporins and beta-lactam antibiotics:

Cefixime: Another third-generation cephalosporin with similar antibacterial spectrum but different pharmacokinetic properties.

Cefpodoxime: Known for its better oral bioavailability compared to this compound.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum but less effective against beta-lactamase-producing bacteria

This compound’s unique properties, such as its stability against beta-lactamase enzymes and its effectiveness in treating a wide range of infections, make it a valuable antibiotic in clinical practice .

Actividad Biológica

Cefdinir is an extended-spectrum oral cephalosporin antibiotic that has garnered attention for its broad antimicrobial activity, particularly against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacodynamics

This compound exhibits a broad range of in vitro antimicrobial activity. It is particularly effective against Gram-positive aerobes, demonstrating superior activity compared to other cephalosporins such as cefixime and cefpodoxime. The minimum inhibitory concentrations (MICs) for this compound against key pathogens are summarized in the table below:

| Pathogen | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Enterococcus faecalis | 12.5 |

| Escherichia coli | 0.39 |

| Klebsiella pneumoniae | 0.78 |

| Proteus mirabilis | 0.78 |

| Citrobacter spp. | >100 |

| Pseudomonas spp. | >100 |

This compound's stability against hydrolysis by common beta-lactamases enhances its effectiveness in treating infections caused by resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered orally, with peak plasma concentrations occurring approximately 2-4 hours post-administration. The drug's bioavailability is approximately 25%, and it has a half-life of about 1.7 hours in adults . In pediatric populations, pharmacokinetics are similar when adjusted for body surface area, making this compound suitable for treating infections in children .

Clinical Efficacy

This compound has been evaluated in various clinical settings, demonstrating efficacy in treating respiratory tract infections, skin infections, and urinary tract infections. A study comparing this compound with cephalexin for skin infections found microbiologic eradication rates of 99.4% in the this compound group compared to 97.4% in the cephalexin group (P = 0.14), indicating comparable effectiveness .

In a clinical trial involving patients with pneumonia and bronchitis, this compound achieved an overall clinical response rate of approximately 71.9%, with excellent outcomes reported in several cases . Adverse reactions were generally mild, with diarrhea being the most common side effect noted in some patients .

Case Studies

Case Study 1: Pediatric Respiratory Infection

A pediatric patient diagnosed with acute bacterial sinusitis was treated with this compound at a dosage of 14 mg/kg/day for ten days. The patient showed significant improvement within three days, with complete resolution of symptoms by day seven.

Case Study 2: Adult Skin Infection

An adult patient with cellulitis was administered this compound at a dosage of 600 mg daily for two weeks. The clinical response was rated as good, with no significant adverse effects reported.

Summary

This compound is a potent antibiotic with broad-spectrum activity against a variety of pathogens, particularly effective against Gram-positive bacteria. Its pharmacokinetic properties make it suitable for both adult and pediatric populations. Clinical studies support its efficacy across multiple infection types, while case studies illustrate its practical applications in real-world settings.

Propiedades

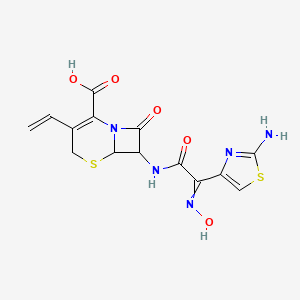

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOFQZKPXMALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91832-40-5 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.